molecular formula H2MgMn2O9 B1602559 Magnesium permanganate hydrate CAS No. 250578-91-7

Magnesium permanganate hydrate

Cat. No.: B1602559
CAS No.: 250578-91-7
M. Wt: 280.19 g/mol
InChI Key: SWVIDGIVELXPKR-UHFFFAOYSA-N
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Description

Magnesium permanganate hydrate is an inorganic compound with the chemical formula Mg(MnO₄)₂·xH₂O. It is known for its strong oxidizing properties and is used in various industrial and scientific applications. The compound typically appears as a dark purple powder and is highly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium permanganate hydrate can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the crystallization of the hexahydrate form from an aqueous solution. The hexahydrate can be further processed to obtain the anhydrous form by heating .

Chemical Reactions Analysis

Types of Reactions: Magnesium permanganate hydrate undergoes various chemical reactions, primarily oxidation reactions due to its strong oxidizing nature.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Magnesium permanganate hydrate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of magnesium permanganate hydrate is primarily based on its ability to act as a strong oxidizing agent. It dissociates in water to form magnesium ions and permanganate ions. The permanganate ions then participate in redox reactions, oxidizing various substrates by accepting electrons and being reduced to manganese dioxide (MnO₂) or other manganese oxides .

Comparison with Similar Compounds

    Potassium Permanganate (KMnO₄): Like magnesium permanganate, potassium permanganate is a strong oxidizing agent used in various chemical and industrial applications.

    Sodium Permanganate (NaMnO₄): Another similar compound, sodium permanganate, shares similar oxidizing properties and applications.

Uniqueness: Magnesium permanganate hydrate is unique due to its specific solubility properties and its ability to form stable hydrates. It is also less commonly used compared to potassium permanganate and sodium permanganate, making it a specialized reagent in certain applications .

Properties

IUPAC Name

magnesium;dipermanganate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mg.2Mn.H2O.8O/h;;;1H2;;;;;;;;/q+2;;;;;;;;;;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVIDGIVELXPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2MgMn2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584179
Record name Magnesium oxido(trioxo)manganese--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250578-91-7, 13446-20-3
Record name Magnesium oxido(trioxo)manganese--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium permanganate hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium permanganate hydrate
Reactant of Route 2
Magnesium permanganate hydrate

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